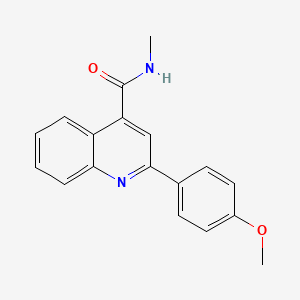
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as AG-014699, is a small molecule inhibitor that targets poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and their inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death. AG-014699 has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately leading to cell death. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be a potent inhibitor of PARP enzymes.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to have a selective effect on cancer cells with defects in DNA repair mechanisms. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with defects in DNA repair mechanisms are more reliant on PARP enzymes for DNA repair. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer. Its selectivity for cancer cells with defects in DNA repair mechanisms makes it a promising candidate for cancer therapy. However, its multi-step synthesis process and specialized equipment requirements make it difficult to produce in large quantities. Additionally, its selectivity for cancer cells with defects in DNA repair mechanisms limits its potential use in cancers without these defects.
Direcciones Futuras
For 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the identification of biomarkers that can predict response to treatment. Additionally, combination therapies with other DNA-damaging agents, such as chemotherapy or radiation therapy, are being explored to enhance the efficacy of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide. Finally, the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is being investigated.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide involves a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group, followed by a series of reactions to introduce the quinoline and carboxamide moieties. The final step involves the introduction of the methoxyphenyl group. The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide is a multi-step process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2 mutations. 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been shown to be effective in preclinical models of breast, ovarian, and lung cancers. Clinical trials have also shown promising results in patients with BRCA1/2-mutant cancers.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-19-18(21)15-11-17(12-7-9-13(22-2)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUZHXDBBZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5807755.png)
![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)
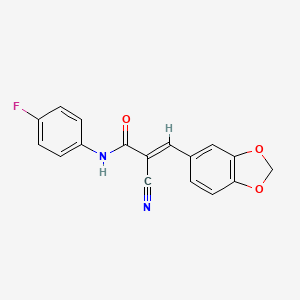
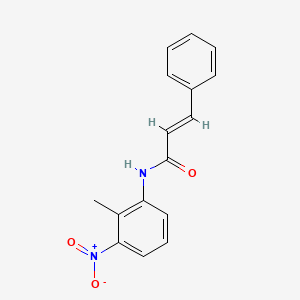
![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
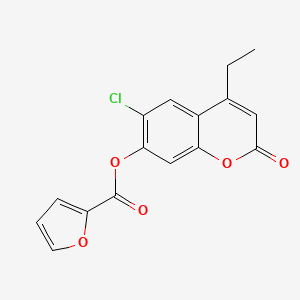
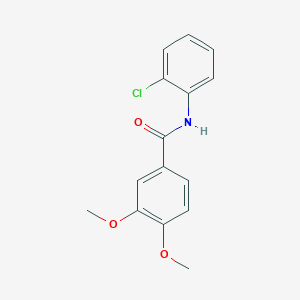

![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)
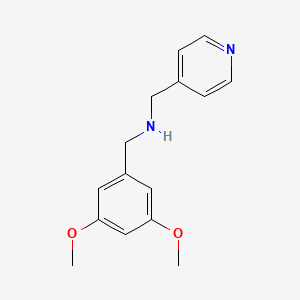
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5807811.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)